1-(Thiophen-2-yl)pentan-1-amine

Catalog No.
S12551374
CAS No.
M.F
C9H15NS
M. Wt
169.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiophen-2-yl)pentan-1-amine

Product Name

1-(Thiophen-2-yl)pentan-1-amine

IUPAC Name

1-thiophen-2-ylpentan-1-amine

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

InChI

InChI=1S/C9H15NS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3

InChI Key

XOFHPRWKOBDSSI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CS1)N

1-(Thiophen-2-yl)pentan-1-amine is an organic compound characterized by a pentan-1-amine chain substituted with a thiophene ring at the second position. Its molecular formula is C9H13NSC_9H_{13}NS and it has a molar mass of approximately 169.27 g/mol. The compound features a thiophene moiety, which is a five-membered aromatic ring containing sulfur, making it significant in various chemical and biological applications.

, including:

  • Alkylation: The amine group can undergo alkylation reactions to form more complex amines.
  • Acylation: It can react with acyl chlorides to form amides, which are useful in medicinal chemistry.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, depending on the reagents used.

These reactions are fundamental in synthesizing derivatives with varied biological activities and properties.

Research indicates that 1-(Thiophen-2-yl)pentan-1-amine exhibits significant biological activities. Its derivatives have been tested for:

  • Anticancer Properties: Some derivatives show potential in inhibiting tumor growth.
  • Anti-inflammatory Effects: The compound has demonstrated activity in reducing inflammation markers.
  • Antimicrobial Activity: It has been evaluated against various pathogens, showing promising results.

The pharmacological profiles suggest that it may act similarly to stimulant compounds but with reduced potency compared to traditional amphetamines, indicating potential therapeutic uses with lower side effects.

Several synthesis methods for 1-(Thiophen-2-yl)pentan-1-amine have been reported:

  • Gewald Reaction: This method involves the reaction of thiophene derivatives with α-amino ketones, allowing for the formation of aminothiophene derivatives.
  • Reductive Amination: This technique utilizes aldehydes or ketones and amines under reducing conditions to synthesize the desired amine.
  • Borylation and Coupling Reactions: Recent advancements include using borylation techniques followed by coupling reactions to create more complex structures involving this compound .

The applications of 1-(Thiophen-2-yl)pentan-1-amine span various fields, including:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents against cancer and inflammatory diseases.
  • Organic Electronics: The compound is utilized in developing organic semiconductors, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
  • Analytical Chemistry: It serves as a standard in chromatographic techniques for detecting thiophene derivatives.

Interaction studies of 1-(Thiophen-2-yl)pentan-1-amine focus on its metabolic pathways and pharmacodynamics:

  • Metabolism: Advanced analytical techniques like mass spectrometry have been employed to track its metabolism, revealing both active and inactive metabolites.
  • Pharmacological Interactions: Studies indicate that some derivatives may act as voltage-gated sodium channel blockers, showing potential applications in anesthesiology.

Several compounds share structural similarities with 1-(Thiophen-2-yl)pentan-1-amine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2-AminothiopheneThiophene derivativeExhibits strong antibacterial properties
N,N-DimethylthiopheneDimethylated thiopheneKnown for its use in organic synthesis
3-ThienylpropanolAlcohol derivativeDisplays significant neuroprotective effects
4-MethylthiopheneMethylated thiopheneUsed in flavoring and fragrance industries

While these compounds share the thiophene moiety, 1-(Thiophen-2-yl)pentan-1-amine's unique pentanamine structure grants it distinct biological activities and applications not found in others.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.09252066 g/mol

Monoisotopic Mass

169.09252066 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types